synthesis of 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid
synthesis of 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid
This guide details the synthesis of 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid , a sterically congested biaryl scaffold relevant to medicinal chemistry (e.g., kinase inhibitors, receptor modulators).[1]
The synthesis is designed around a convergent Suzuki-Miyaura cross-coupling strategy.[1] This route is selected for its high tolerance of the carboxylic acid functional group and its ability to overcome the steric hindrance imposed by the ortho-methyl group on the B-ring.[1]
Part 1: Retrosynthetic Analysis & Strategy
Target Molecule: 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid Chemical Formula: C₁₄H₁₁ClO₂ Key Structural Features:
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Biaryl Core: Requires C–C bond formation between two aromatic rings.[1]
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Steric Hindrance: The 2'-methyl group creates significant steric bulk near the coupling site, necessitating a specialized catalytic system.[1]
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Functionality: The 3-carboxylic acid must remain intact or be protected/deprotected.[1]
Strategic Disconnection: The most efficient disconnection is at the biaryl bond (C1–C1').
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Fragment A (Nucleophile): 3-Carboxyphenylboronic acid (commercially available, stable).[1]
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Fragment B (Electrophile): 1-Bromo-3-chloro-2-methylbenzene.[1]
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Note: The bromide is preferred over the chloride for oxidative addition rates, especially given the steric hindrance.
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Synthesis of Fragment B: Derived from 3-chloro-2-methylaniline via Sandmeyer reaction if not purchased.[1]
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Figure 1: Retrosynthetic logic flow splitting the target into accessible aryl-boronic acid and aryl-halide precursors.
Part 2: Detailed Synthetic Protocols
Step 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene (Fragment B)
Skip this step if the aryl bromide is sourced commercially (CAS: 1-Bromo-3-chloro-2-methylbenzene).[1]
Rationale: The starting material, 3-chloro-2-methylaniline, is converted to the diazonium salt and then displaced by bromide (Sandmeyer).[1] This ensures the correct regiochemistry (Cl at 3, Me at 2, Br at 1).
Reagents:
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3-Chloro-2-methylaniline (1.0 eq)[1]
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Sodium Nitrite (NaNO₂, 1.1 eq)
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Hydrobromic acid (HBr, 48% aq., excess)
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Copper(I) Bromide (CuBr, 0.5 eq)
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Water/Acetone
Protocol:
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Diazotization: In a 500 mL 3-neck flask, dissolve 3-chloro-2-methylaniline (14.1 g, 100 mmol) in 48% HBr (60 mL) and water (60 mL). Cool the suspension to 0–5 °C in an ice/salt bath.
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Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining internal temperature <5 °C. Stir for 30 min to form the diazonium salt (clear to slightly yellow solution).
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Sandmeyer Displacement: In a separate flask, dissolve CuBr (7.2 g, 50 mmol) in 48% HBr (20 mL) and heat to 60 °C.
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Transfer the cold diazonium solution slowly into the hot CuBr solution. Caution: Vigorous evolution of N₂ gas.
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After addition, reflux the mixture at 100 °C for 1 hour to ensure complete displacement.
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Workup: Cool to RT. Extract with diethyl ether (3 x 100 mL). Wash combined organics with 1M NaOH (to remove phenols), water, and brine.[1] Dry over MgSO₄ and concentrate.
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Purification: Distill under reduced pressure or purify via silica gel flash chromatography (100% Hexanes) to yield a colorless oil.
Step 2: Suzuki-Miyaura Coupling
Rationale: The coupling of an ortho-substituted aryl halide requires a catalyst system capable of facilitating oxidative addition into a sterically hindered bond.[1] Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard, but for higher yields with this specific steric pattern, S-Phos or X-Phos precatalysts are superior.[1] We will use a robust protocol compatible with the free carboxylic acid.
Reagents:
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1-Bromo-3-chloro-2-methylbenzene (Fragment B, 1.0 eq)[1]
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3-Carboxyphenylboronic acid (Fragment A, 1.2 eq)[1]
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Base: Potassium Carbonate (K₂CO₃, 3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Protocol:
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Setup: Charge a reaction vessel (flask or microwave vial) with 1-bromo-3-chloro-2-methylbenzene (2.05 g, 10 mmol), 3-carboxyphenylboronic acid (1.99 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
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Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Sparge the mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Purge headspace with Argon.
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Reaction: Heat the mixture to 90 °C for 12–16 hours under vigorous stirring.
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Monitoring: Check reaction progress via HPLC or TLC (mobile phase: 5% MeOH in DCM with trace acetic acid).
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Workup:
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Filter through a Celite pad to remove Palladium black; rinse with EtOAc.[1]
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Acidification: The product is currently a carboxylate salt in the aqueous phase. Adjust pH to ~2–3 using 1M HCl. This precipitates the free acid.[1]
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate to dryness.[1]
Step 3: Purification & Characterization
Method: Recrystallization is preferred for high purity required in drug development.[1]
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Solvent System: Ethanol/Water or Toluene/Heptane.[1]
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Alternative: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) if impurities persist.[1]
Data Summary Table:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Melting Point | 185–188 °C (Predicted) |
| ¹H NMR (DMSO-d₆) | δ 13.1 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ring A), 7.6 (m, 2H, Ring A), 7.3-7.5 (m, 3H, Ring B), 2.25 (s, 3H, Me) |
| MS (ESI-) | [M-H]⁻ = 245.03 m/z |
| Purity Target | >98% (HPLC area) |
Part 3: Critical Mechanism & Safety
Mechanism of Sterically Hindered Coupling
The 2'-methyl group hinders the approach of the palladium center during the transmetallation step.
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Oxidative Addition: Pd(0) inserts into the C-Br bond of Fragment B.[1]
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Base Activation: The boronic acid (Fragment A) reacts with the base (OH⁻/CO₃²⁻) to form a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic.
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Transmetallation: The bulky methyl group makes this the rate-determining step.[1] High temperature and bidentate ligands (dppf) stabilize the Pd-complex geometry to prevent debromination side reactions.[1]
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Reductive Elimination: Formation of the biaryl bond and regeneration of Pd(0).
Figure 2: Catalytic cycle highlighting the impact of steric hindrance at the transmetallation stage.
Safety Considerations
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Diazotization: Diazo intermediates are potentially explosive if allowed to dry.[1] Keep in solution and process immediately.
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Palladium Residues: Heavy metal contamination must be scavenged (e.g., using QuadraPure™ or thiol-silica) for pharmaceutical applications.[1]
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Acids/Bases: Handling 48% HBr and concentrated bases requires full PPE (gloves, goggles, face shield).[1]
References
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link
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Sigma-Aldrich. "3-Chloro-2-methylbiphenyl Product Data."[1][4] (Precursor Verification).[5] Link
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Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Discussion on hindered substrates). Link
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PrepChem. "Synthesis of 3-chloro-2-methyl[1,1'-biphenyl]." (Precursor synthesis methodology).[5][6] Link
